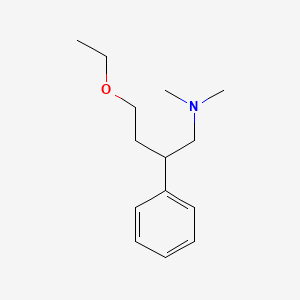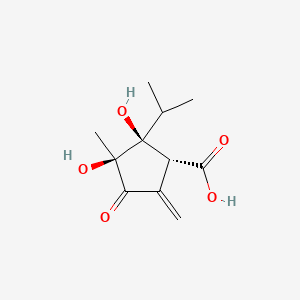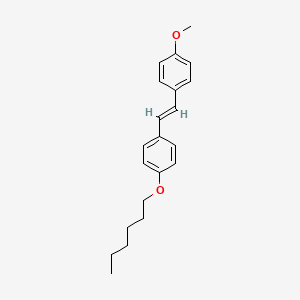![molecular formula C10H10Cl2N2O B14683936 3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide CAS No. 35735-46-7](/img/structure/B14683936.png)
3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide is a chemical compound known for its diverse applications in scientific research and industry It is characterized by the presence of two chlorine atoms on the benzene ring and a dimethylamino group attached to the benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with dimethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at a low temperature to ensure the formation of the desired product. The reaction can be represented as follows:
3,4-Dichlorobenzoyl chloride+Dimethylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The final product is typically obtained through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichloro-N-methylaniline: Similar structure but lacks the dimethylamino group.
3,4-Dichlorobenzamide: Similar structure but lacks the dimethylamino and methylene groups.
N,N-Dimethyl-3,4-dichlorobenzamide: Similar structure with dimethylamino group attached directly to the benzene ring.
Uniqueness
3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide is unique due to the presence of both chlorine atoms and the dimethylamino group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
35735-46-7 |
|---|---|
Formule moléculaire |
C10H10Cl2N2O |
Poids moléculaire |
245.10 g/mol |
Nom IUPAC |
3,4-dichloro-N-(dimethylaminomethylidene)benzamide |
InChI |
InChI=1S/C10H10Cl2N2O/c1-14(2)6-13-10(15)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3 |
Clé InChI |
XEMMSEWDCOGYNE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14683875.png)









![1,3-Bis[(2-chloroethyl)sulfanyl]propan-2-one](/img/structure/B14683950.png)

